5,7-Dimethoxyindan-1-one
Overview
Description
5,7-Dimethoxyindan-1-one is a chemical compound that belongs to the class of indanones, which are characterized by a fused six-membered and five-membered ring system. The compound is of interest due to its presence in various bioactive molecules, both naturally occurring and synthetic. It is structurally related to other dimethoxyindan derivatives that have been studied for their biological activities, including dopaminergic and cardiovascular actions, as well as antiviral properties.
Synthesis Analysis
The synthesis of 5,7-dimethoxyindan derivatives has been explored in the context of producing compounds with potential dopaminergic and cardiovascular effects. For instance, N-alkylated derivatives of 2-amino-4,7-dimethoxyindan have been prepared and evaluated for their biological activities . Although the paper provided does not directly discuss the synthesis of 5,7-dimethoxyindan-1-one, it is reasonable to infer that similar synthetic strategies could be applied to this compound, with modifications to the functional groups to achieve the desired 1-one substitution.
Molecular Structure Analysis
The molecular structure of 5,7-dimethoxyindan-1-one would consist of an indanone core with two methoxy groups at the 5 and 7 positions. The regioselectivity of reactions on related 5,7-dimethoxyindoles suggests that the electron-donating methoxy groups would influence the reactivity at other positions on the ring, particularly C3 and C4 . This information is valuable for understanding how the compound might be further derivatized or participate in chemical reactions.
Chemical Reactions Analysis
The reactivity of 5,7-dimethoxyindoles, which are closely related to 5,7-dimethoxyindan-1-one, has been studied with various electrophiles. The presence of methoxy groups on the indole ring influences the regioselectivity of reactions such as formylation, acylation, the Mannich reaction, bromination, and nitration . These reactions are crucial for the modification of the core structure to yield compounds with potential biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,7-dimethoxyindan-1-one are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the presence of methoxy groups typically increases the lipophilicity of a molecule, which can affect its pharmacokinetic properties, such as absorption and distribution. The indanone core is likely to contribute to the rigidity of the molecule, which can influence its binding to biological targets.
Relevant Case Studies
Case studies involving related compounds provide context for the potential applications of 5,7-dimethoxyindan-1-one. For instance, 2-amino-4,7-dimethoxyindan derivatives have been assessed for their dopaminergic activity, with some showing weak or inactive agonist activity at pre- and postsynaptic dopamine receptors . Additionally, 5,6-dimethoxyindan-1-one derivatives have been identified as antiviral agents with moderate to excellent activity against a variety of viruses, including a potent effect against vaccinia virus . These studies highlight the therapeutic potential of dimethoxyindan derivatives in treating diseases related to dopaminergic dysfunction and viral infections.
Scientific Research Applications
Antiviral Applications
- Antiviral Agent Discovery : A derivative of 5,6-dimethoxyindan-1-one, closely related to 5,7-dimethoxyindan-1-one, has been identified as a potential antiviral agent. This compound showed moderate to excellent antiviral activity against a variety of viruses, including Vaccinia, Zika, Dengue, Measles, and Herpes Simplex Viruses (Patil et al., 2017).
Chemical Synthesis and Modification
- Bromination Process : 5,6-Dimethoxyindan-1-one, again closely related to 5,7-dimethoxyindan-1-one, was successfully brominated under various conditions. This research provides insights into the chemical modification possibilities for similar compounds (Choi & Ma, 2007).
- Synthesis of 2-Aminoindans : Research on the synthesis of 2-amino-5,6-dimethoxyindan hydrochloride, which shares structural similarities with 5,7-dimethoxyindan-1-one, indicates potential pathways for synthesizing related compounds (Göksu & SeÇen, 2005).
Oncology Research
- Cell Cycle Arrest and Differentiation Induction : 5,7-Dimethoxycoumarin, structurally related to 5,7-dimethoxyindan-1-one, has shown promising results in arresting the cell cycle and inducing differentiation in melanoma cell lines. This could provide insights into cancer treatment strategies (Alesiani et al., 2008).
Pharmacokinetics and Tissue Distribution
- Pharmacokinetics Study : The pharmacokinetics and tissue distribution of 5,7-Dimethoxyflavone, a compound structurally similar to 5,7-dimethoxyindan-1-one, were studied, providing crucial data for evaluating the in vivo effects of similar compounds (Bei & An, 2016).
Anti-Inflammatory Applications
- In Vitro Anti-Inflammatory Activity : Compounds closely related to 5,7-dimethoxyindan-1-one have shown significant anti-inflammatory effects in vitro, suggesting their potential therapeutic application in inflammation-related conditions (Taechowisan et al., 2007).
Reactivity and Synthesis
Regioselective Reactivity : Studies on 5,7-dimethoxyindoles, which are structurally related to 5,7-dimethoxyindan-1-one, provide insights into the reactivity and potential for chemical modification of these compounds (Condie et al., 2005).
Quantification and Pharmacokinetics : The quantification and pharmacokinetics of 5,7-Dimethoxyflavone, similar to 5,7-dimethoxyindan-1-one, were explored, contributing to the understanding of its distribution and metabolism in vivo (Bei & An, 2015).
Synthesis and Reduction Studies : Research on the synthesis and reductive amination of nitroindan-1-ones, related to 5,7-dimethoxyindan-1-one, provides valuable information on the chemical synthesis processes for similar compounds (Wodnicka & Kwiecień, 2009).
Organic Crystal Engineering : The study on organic crystal engineering of compounds structurally related to 5,7-dimethoxyindan-1-one offers insights into the crystallization and solid-state properties of these molecules (Weatherhead-Kloster et al., 2005).
properties
IUPAC Name |
5,7-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-8-5-7-3-4-9(12)11(7)10(6-8)14-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCXTRHEQUDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402492 | |
Record name | 5,7-Dimethoxy-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxyindan-1-one | |
CAS RN |
880-87-5 | |
Record name | 5,7-Dimethoxy-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIMETHOXYINDAN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.